2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine
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Overview
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a 1-methylpyrrolidin-2-ylmethoxy group
Mechanism of Action
Target of Action
It is known that pyrrolidinone derivatives, which are structurally similar to this compound, are versatile lead compounds for designing powerful bioactive agents . They have been associated with various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Mode of Action
Pyrrolidine derivatives are known to interact with various targets due to their sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that n-methyl-2-pyrrolidone, a related compound, is rapidly biotransformed by hydroxylation to 5-hydroxy-n-methyl-2-pyrrolidone, which is further oxidized to n-methylsuccinimide . This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a parent compound, are known to influence the adme/tox results for drug candidates .
Result of Action
Related compounds such as n-methyl-2-pyrrolidone have been associated with various effects such as rapid, irregular respiration, shortness of breath, decreased pain reflex, and slight bloody nasal secretion when people are exposed to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine typically involves the reaction of pyrazine derivatives with 1-methylpyrrolidine. One common method involves the nucleophilic substitution of a halogenated pyrazine with 1-methylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: A related compound with similar structural features.
Pyrrolone and Pyrrolidinone Derivatives: Compounds with a pyrrolidinone moiety that exhibit diverse biological activities.
Uniqueness
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-6-2-3-9(13)8-14-10-7-11-4-5-12-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUKKYRXNKAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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